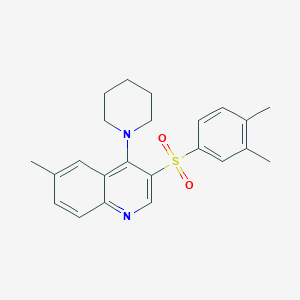
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline is a chemical compound that belongs to the class of quinolines. It has been extensively studied for its potential medicinal properties, particularly as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
Several studies have focused on the synthesis of complex molecules and their reactivity. For instance, Shan et al. (2002) detailed the synthesis of methyloxorhenium(V) complexes and their application in catalyzing sulfoxidation reactions, highlighting the significance of such compounds in synthetic chemistry and potential industrial applications Shan, Ellern, & Espenson, 2002. Khaligh (2014) developed an efficient, halogen-free catalytic method for synthesizing polyhydroquinoline derivatives, showcasing the role of ionic liquids in promoting green chemistry practices Khaligh, 2014.
Photochemical and Electrochemical Studies
Research by Cao et al. (2014) on a twisted-intramolecular-charge-transfer based fluorescent thermometer demonstrates the potential of quinoline derivatives in developing sensors and diagnostic tools with high sensitivity and specificity Cao, 2014. Additionally, Nganga et al. (2017) explored the electrochemical reduction of CO2 catalyzed by Re(pyridine-oxazoline)(CO)3Cl complexes, indicating the role of quinoline derivatives in addressing environmental challenges through CO2 utilization Nganga et al., 2017.
Anticancer and Antiviral Properties
Solomon et al. (2019) designed and synthesized 4-aminoquinoline derived sulfonyl analogs with significant anticancer activities, highlighting the therapeutic potential of quinoline derivatives in oncology Solomon et al., 2019. Selvakumar et al. (2018) investigated the antiviral activity of tetrahydroquinazolin-2-yl morpholine derivatives, presenting a novel approach to combat viral infections Selvakumar et al., 2018.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-16-7-10-21-20(13-16)23(25-11-5-4-6-12-25)22(15-24-21)28(26,27)19-9-8-17(2)18(3)14-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUKKKNWDKBSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
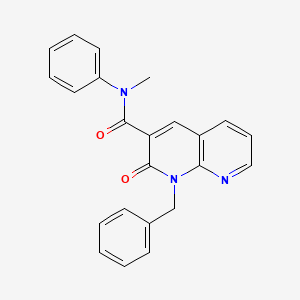
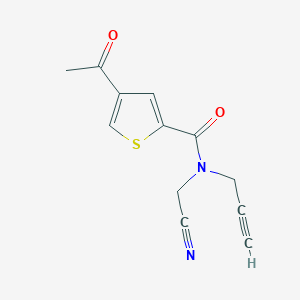
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)
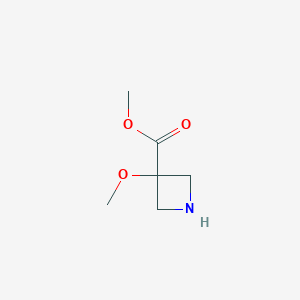
![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)
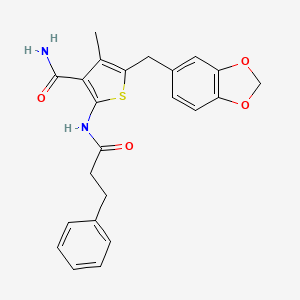
![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)
![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)
![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

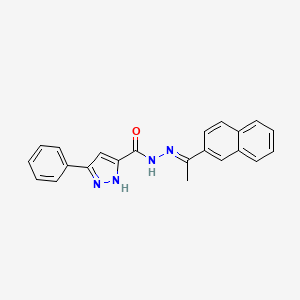
![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-[4-(propan-2-yl)phenyl]-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3011606.png)
![3-allyl-6-ethyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3011608.png)